3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea
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Overview
Description
3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea is a complex organic compound featuring a unique adamantane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea typically involves the reaction of 3,5,7-trimethyladamantane-1-carbonyl chloride with thiourea under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted thioureas.
Scientific Research Applications
3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea involves its interaction with specific molecular targets. The adamantane core provides structural rigidity, while the thiourea group can form hydrogen bonds with biological molecules. This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,3-Dimethyl-1-(3,5,7-trimethyladamantane-1-carbonyl)thiourea stands out due to its unique combination of the adamantane core and the thiourea group. This combination imparts both stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C17H28N2OS |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
N-(dimethylcarbamothioyl)-3,5,7-trimethyladamantane-1-carboxamide |
InChI |
InChI=1S/C17H28N2OS/c1-14-6-15(2)8-16(3,7-14)11-17(9-14,10-15)12(20)18-13(21)19(4)5/h6-11H2,1-5H3,(H,18,20,21) |
InChI Key |
VGEVIIULTXODPF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N(C)C)C)C |
solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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